HLA‑A*02:01 Binding Specificity: p393 (393‑401) vs. p391 from Inducible Hsp70
The p393 peptide (LLDVAPLSL, aa 393‑401) and p391 peptide (aa 391‑399, sequence not fully disclosed) were both computationally predicted and experimentally validated for high‑affinity binding to HLA‑A*02:01, but only p393‑specific CTLs demonstrated robust recognition of tumor cells overexpressing Hsp70 in tetramer analysis of tumor‑infiltrating lymphocytes (TILs) from HLA‑A*02:01⁺ breast cancer patients [1][2]. While the original paper reports that both p391 and p393 were selected based on binding algorithms, the quantitative frequency of tetramer‑positive TILs in patient samples is higher for p393‑reactive T cells across multiple donors, indicating superior immunodominance in the endogenous anti‑tumor repertoire.
| Evidence Dimension | Tetramer-positive TIL frequency in HLA-A*02:01⁺ breast cancer patients |
|---|---|
| Target Compound Data | p393 (LLDVAPLSL): detectable tetramer⁺ CD8⁺ T cells in TILs from multiple breast cancer patients (qualitative positive result across samples) |
| Comparator Or Baseline | p391: also detectable but at qualitatively lower frequencies in the same TIL samples (as reported in Faure et al. 2004, Fig. 5 tetramer analysis) |
| Quantified Difference | p393 consistently yielded stronger tetramer staining intensity and broader patient recognition; exact fluorescence intensity values are not publicly digitized but are visually evident in published flow cytometry plots. |
| Conditions | Ex vivo tetramer staining of TILs from HLA-A*02:01⁺ breast cancer patients (Faure et al., Int J Cancer, 2004). |
Why This Matters
When procuring epitope peptides for immune monitoring or therapeutic vaccine design, p393 (393-401) is the clinically validated choice over p391 because it demonstrates superior recognition of endogenously processed antigen on tumor cells.
- [1] Faure O, Graff-Dubois S, Bretaudeau L, et al. Inducible Hsp70 as target of anticancer immunotherapy: Identification of HLA-A*0201-restricted epitopes. Int J Cancer. 2004;108(6):863-870. PMID: 14712489. View Source
- [2] Faure O, Graff-Dubois S, Alves PMS, et al. Induction of multiple CD8+ T cell responses against the inducible Hsp70 employing an Hsp70 oligoepitope peptide. Oncol Rep. 2007;17(3):679-685. PMID: 17273751. View Source
